Absolute Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer vs. Racemate
Three commercially distinct chemical entities exist for the 1-(3-isopropylphenyl)ethylamine scaffold: the (S)-enantiomer (target compound, CAS 1213971-65-3), the (R)-enantiomer (CAS 1213890-86-8), and the racemic mixture (CAS 1207846-38-5). Each carries a unique CAS registry number and MDL identifier, confirming they are regulated as separate chemical substances . Published resolution methodology for the meta-substituted 1-arylethylamine class demonstrates that the (S)-enantiomers of analogous meta-substituted compounds (e.g., 1-(3-methylphenyl)ethylamine) can be obtained with enantiomeric excess (e.e.) values exceeding 98% via diastereomeric salt crystallization with isopropylidene glycerol hydrogen phthalate, as determined by chiral HPLC [1]. The absolute configuration at the α-carbon directly determines the direction and magnitude of specific optical rotation, a critical batch-release identity parameter for chiral building blocks in GMP synthesis environments .
| Evidence Dimension | CAS registry identity and stereochemical configuration |
|---|---|
| Target Compound Data | CAS 1213971-65-3; (S)-configuration; MDL MFCD09414785; commercially available at ≥95% purity (HPLC) with batch QC documentation |
| Comparator Or Baseline | (R)-enantiomer: CAS 1213890-86-8; Racemate: CAS 1207846-38-5 |
| Quantified Difference | Three distinct CAS-registered chemical entities; enantiomeric excess of resolved (S)-meta-substituted 1-arylethylamine analogs reported at >98% e.e. [1] |
| Conditions | Identity verified by CAS registry, MDL identifier, and chiral HPLC analysis; resolution methodology validated on meta-substituted 1-phenylethylamine substrates [1] |
Why This Matters
Procurement of the incorrect enantiomer or racemate produces a fundamentally different chemical entity that will yield different stereochemical outcomes in asymmetric synthesis, potentially invalidating entire synthetic routes or biological screening campaigns.
- [1] M. Pallavicini, E. Valoti, L. Villa, O. Piccolo. Resolution of ortho- and meta-substituted 1-phenylethylamines with isopropylidene glycerol hydrogen phthalate. Tetrahedron: Asymmetry, 2001, 12(7), 1071-1075. View Source
